10-Methylacridinium chloride

CAS No.: 5776-39-6

Cat. No.: VC19720301

Molecular Formula: C14H12ClN

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5776-39-6 |

|---|---|

| Molecular Formula | C14H12ClN |

| Molecular Weight | 229.70 g/mol |

| IUPAC Name | 10-methylacridin-10-ium;chloride |

| Standard InChI | InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |

| Standard InChI Key | WCTQQEFKVYYLSZ-UHFFFAOYSA-M |

| Canonical SMILES | C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

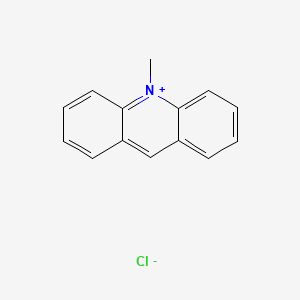

10-Methylacridinium chloride belongs to the acridinium family, a class of compounds known for their planar tricyclic aromatic systems. The molecule consists of an acridine backbone modified by a methyl group at the nitrogen atom (N10), resulting in a quaternary ammonium structure stabilized by a chloride anion. The IUPAC name, 10-methylacridin-10-ium chloride, reflects this substitution pattern . Key structural identifiers include:

-

SMILES Notation: \text{C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]

-

3D Conformation: The planar acridine system allows for π-π stacking interactions, while the methyl group introduces steric effects that influence reactivity .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.70 g/mol |

| CAS Registry Number | 5776-39-6 |

| Parent Compound | N-Methylacridine (CID 22000) |

| XLogP3-AA | 2.74 (estimated) |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 10-methylacridinium chloride typically involves a two-step process:

-

Acylation of Sulfonamides: Acridine-9-carboxylic acid chloride reacts with sulfonamides to form intermediate carboxamides.

-

N-Alkylation: The intermediate undergoes alkylation with methyl triflate (), yielding the quaternary ammonium salt .

This method allows for modular substitution on the sulfonamide component, enabling the tuning of electronic and steric properties. For example, electron-withdrawing groups on the sulfonamide prolong chemiluminescence lifetimes by stabilizing intermediate peroxides .

Stability and Reactivity

Physicochemical and Spectral Properties

Nuclear Magnetic Resonance (NMR)

The NMR spectrum (recorded on a Varian A-60D) reveals distinct aromatic proton resonances between δ 7.5–8.5 ppm, consistent with the acridine framework. The methyl group attached to nitrogen appears as a singlet at δ 3.9 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 229.70, with fragmentation patterns indicative of sequential loss of the chloride anion and methyl group .

Table 2: Key Spectral Data

| Technique | Key Observations |

|---|---|

| NMR | δ 7.5–8.5 ppm (aromatic H), δ 3.9 ppm (N-CH3) |

| HRMS | [M] at m/z 229.70 |

Chemiluminescent Applications

Mechanism of Light Emission

10-Methylacridinium derivatives undergo chemiluminescence upon reaction with peroxides in basic conditions. The mechanism involves:

-

Peroxide Oxidation: Formation of a dioxetanone intermediate.

-

Thermal Decomposition: Generation of an excited-state acridone.

-

Photon Emission: Return to the ground state releases light () .

Kinetics and Tunability

Substituents on the sulfonamide moiety significantly impact emission kinetics. For instance:

-

Electron-Donating Groups (e.g., -OCH): Shorten lifetimes (1–5 s) by accelerating decomposition.

-

Bulky Substituents (e.g., -CH): Extend lifetimes to 50 s via steric hindrance .

This tunability makes the compound valuable in time-resolved bioassays and imaging.

Biomedical and Industrial Relevance

Fluorescent Labeling

The compound’s fluorescence under UV light () supports its use as a staining agent in cellular imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume